molecular formula C4H6N4 B1297881 2,6-Pyrazinediamine CAS No. 41536-80-5

2,6-Pyrazinediamine

Numéro de catalogue B1297881
Numéro CAS: 41536-80-5
Poids moléculaire: 110.12 g/mol
Clé InChI: GYRUCENCQMAGLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) is one typical insensitive high explosive with excellent thermal stability. Its mechanical and thermal sensitivities are between those of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB, an extremely insensitive explosive) and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazine (HMX, a widely used powerful explosive), while its calculated energy content was 20% more than that of TATB and 85% of HMX . Since it was synthesized in 1995 at Lawrence Livermore National Lab (LLNL), LLM-105 has attracted much attention due to its potential applications in insensitive boosters, detonators, and main charges in specialty munitions .


Molecular Structure Analysis

The molecular formula of 2,6-Pyrazinediamine is C4H6N4 . The molecular weight is 110.12 g/mol . The InChI code is 1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H, (H4,5,6,8) . The Canonical SMILES is C1=C(N=C(C=N1)N)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Pyrazinediamine include a molecular weight of 110.12 g/mol , a topological polar surface area of 77.8 Ų , and a complexity of 66.4 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is covalently bonded and has no rotatable bonds .

Applications De Recherche Scientifique

Insensitive Energetic Materials

LLM-105 is one of the typical representatives of insensitive energetic materials . These materials are characterized by their excellent thermal stability and high energy output .

Boosters

LLM-105 has potential applications in insensitive boosters . Boosters are used to amplify the detonation signal that is transmitted to the main charge of an explosive.

Detonators

LLM-105 can also be used in detonators . Detonators are devices used to trigger an

Propriétés

IUPAC Name

pyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRUCENCQMAGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336573
Record name 2,6-Pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Pyrazinediamine

CAS RN

41536-80-5
Record name 2,6-Pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Pyrazinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Pyrazinediamine
Reactant of Route 2
Reactant of Route 2
2,6-Pyrazinediamine
Reactant of Route 3
2,6-Pyrazinediamine
Reactant of Route 4
Reactant of Route 4
2,6-Pyrazinediamine
Reactant of Route 5
2,6-Pyrazinediamine
Reactant of Route 6
Reactant of Route 6
2,6-Pyrazinediamine

Q & A

Q1: How does 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270) exert its diuretic effect?

A1: While the precise mechanism is not fully elucidated in the provided research, CGS 4270 is identified as an amiloride-type diuretic []. Amiloride is known to act on the epithelial sodium channel (ENaC) in the kidneys, inhibiting sodium reabsorption. This leads to increased sodium excretion in the urine, followed by water, resulting in diuresis.

Q2: What is known about the structure of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270)?

A3: The structure of CGS 4270 was confirmed through various methods including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray analysis []. This research demonstrated that the reaction of amiloride hydrochloride with bromine under alkaline conditions yields CGS 4270 through a dehydrogenation process.

Q3: Are there any in vivo studies demonstrating the diuretic effects of CGS 4270?

A4: Yes, studies in rats and dogs show that CGS 4270 induces diuresis and saluresis, similar to amiloride []. Additionally, combining CGS 4270 with hydrochlorothiazide in rats resulted in a synergistic effect on diuresis and saluresis while normalizing potassium levels []. This highlights its potential for combination therapy in managing hypertension.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.